molecular formula C16H12N2O3S B12499307 7-benzyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

7-benzyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

Cat. No.: B12499307
M. Wt: 312.3 g/mol
InChI Key: JUKGEOYMMMIAIE-UHFFFAOYSA-N
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Description

7-benzyl-6-sulfanylidene-2H,5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound with a unique structure that includes a quinazolinone core fused with a dioxole ring and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-6-sulfanylidene-2H,5H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Dioxole Ring: The dioxole ring can be introduced through a cyclization reaction involving a diol and a suitable leaving group.

    Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides in the presence of a base.

    Sulfur Introduction: The sulfur atom is introduced through a thiolation reaction using thiolating agents such as thiourea or Lawesson’s reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-benzyl-6-sulfanylidene-2H,5H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced sulfur species.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: The compound’s unique structural features make it a candidate for use in the development of novel materials with specific properties.

    Biological Studies: It can be used as a probe or tool in biological studies to investigate various biochemical pathways and mechanisms.

    Industrial Applications: The compound may find use in the development of new industrial processes or products, particularly those requiring specific chemical properties.

Mechanism of Action

The mechanism of action of 7-benzyl-6-sulfanylidene-2H,5H-[1,3]dioxolo[4,5-g]quinazolin-8-one would depend on its specific application. In medicinal chemistry, for example, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    7-(2-Methylpropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one: This compound shares a similar core structure but differs in the substituent groups, which can lead to different chemical and biological properties.

    7-[4-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one: Another structurally related compound with potential differences in activity due to the presence of a piperazine ring.

Uniqueness

7-benzyl-6-sulfanylidene-2H,5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is unique due to its specific combination of structural features, including the benzyl group, the dioxole ring, and the quinazolinone core. These features confer distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C16H12N2O3S

Molecular Weight

312.3 g/mol

IUPAC Name

7-benzyl-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C16H12N2O3S/c19-15-11-6-13-14(21-9-20-13)7-12(11)17-16(22)18(15)8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,17,22)

InChI Key

JUKGEOYMMMIAIE-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CC4=CC=CC=C4

Origin of Product

United States

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